molecular formula C24H17F2NO4 B3716622 4-((Z)-1-{4-[(2-FLUOROBENZYL)OXY]-3-METHOXYPHENYL}METHYLIDENE)-2-(3-FLUOROPHENYL)-1,3-OXAZOL-5-ONE

4-((Z)-1-{4-[(2-FLUOROBENZYL)OXY]-3-METHOXYPHENYL}METHYLIDENE)-2-(3-FLUOROPHENYL)-1,3-OXAZOL-5-ONE

Cat. No.: B3716622
M. Wt: 421.4 g/mol
InChI Key: FHMLLUWNAALVFJ-JAIQZWGSSA-N
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Description

This compound is a complex organic molecule that contains several functional groups. It has two fluorobenzyl groups attached to an oxazolone ring, which is a heterocyclic compound containing an oxygen, a nitrogen, and a carbonyl group. The presence of the fluorine atoms and the ether linkages (oxygen atoms connecting carbon atoms) suggest that this compound might have interesting chemical properties .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the fluorobenzyl and methoxybenzylidene fragments, followed by their attachment to the oxazolone ring. The exact synthetic route would depend on the specific reactions used and the order in which the fragments are assembled .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxazolone ring, which is a planar, aromatic ring, would likely contribute to the overall stability of the molecule. The fluorine atoms might also influence the molecule’s shape due to their high electronegativity .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. The oxazolone ring might undergo reactions typical of other aromatic compounds, such as electrophilic aromatic substitution. The ether linkages might be cleaved under acidic conditions. The fluorine atoms might also participate in certain reactions, although C-F bonds are generally quite stable .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility might be affected by the polar ether linkages and the nonpolar aromatic rings. Its melting and boiling points would depend on the strength of the intermolecular forces between its molecules .

Mechanism of Action

Without more specific information, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on its interactions with biological molecules in the body .

Future Directions

The study of this compound could open up new avenues in various fields, depending on its properties. For instance, if it shows promising biological activity, it could be further studied as a potential drug. Alternatively, if it has interesting chemical reactivity, it could be used as a building block in the synthesis of other complex molecules .

Properties

IUPAC Name

(4Z)-2-(3-fluorophenyl)-4-[[4-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]methylidene]-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17F2NO4/c1-29-22-12-15(9-10-21(22)30-14-17-5-2-3-8-19(17)26)11-20-24(28)31-23(27-20)16-6-4-7-18(25)13-16/h2-13H,14H2,1H3/b20-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHMLLUWNAALVFJ-JAIQZWGSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)OC(=N2)C3=CC(=CC=C3)F)OCC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C\2/C(=O)OC(=N2)C3=CC(=CC=C3)F)OCC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-((Z)-1-{4-[(2-FLUOROBENZYL)OXY]-3-METHOXYPHENYL}METHYLIDENE)-2-(3-FLUOROPHENYL)-1,3-OXAZOL-5-ONE

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